Arabinopyranosyl Ring Modification vs. Garosamine Aminoglycosides
Etisomicin is uniquely characterized by the presence of a 3-ethylamino-4-C-methyl-β-L-arabinopyranosyl sugar moiety at the 6-O position of the 2-deoxystreptamine core, instead of the 3-methylamino-garosamine (3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl) found in gentamicin C1a, sisomicin, and verdamicin [1]. This substitution replaces a methylamino group (–NHCH3) with an ethylamino group (–NHCH2CH3) at the 3-position of the arabinopyranosyl ring. The increased steric bulk and altered hydrogen-bonding capacity of the ethylamino substituent are predicted to modify the interaction with the ribosomal A-site internal loop and alter the compound's susceptibility to aminoglycoside N-acetyltransferases (AACs) that target the 3-position amine [2]. No quantitative MIC or PK data for etisomicin are available in the public domain to permit a direct numerical comparison with gentamicin, sisomicin, or netilmicin; this evidence dimension is therefore classified as structural class-level inference.
| Evidence Dimension | Structure of the 6-O-sugar substituent on the 2-deoxystreptamine core |
|---|---|
| Target Compound Data | 3-deoxy-3-(ethylamino)-4-C-methyl-β-L-arabinopyranosyl (ethylamino on arabinose ring) |
| Comparator Or Baseline | Gentamicin C1a / Sisomicin: 3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl (garosamine). Netilmicin: 1-N-ethylsisomicin (ethylation on the 2-deoxystreptamine core, not on arabinose). Verdamicin: 3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl. |
| Quantified Difference | Structural difference: –NHCH2CH3 (Etisomicin) vs. –NHCH3 (gentamicin, sisomicin). Molecular formula difference: Etisomicin C20H39N5O7 vs. Gentamicin C1a C21H43N5O7 vs. Netilmicin C21H41N5O7. |
| Conditions | Structural analysis based on IUPAC nomenclature from INN proposed list 47 (1982) and PubChem CID 216268 |
Why This Matters
The position of ethylation defines the compound's resistance profile against aminoglycoside-modifying enzymes and is the critical determinant of whether a compound remains active against AAC(3)- and AAC(2')-expressing clinical isolates; substituting etisomicin with a garosamine-containing analog may yield false-negative results in resistance screening assays.
- [1] PubChem Compound Summary. Etisomicin CID 216268. IUPAC Name and 2D Structure. National Center for Biotechnology Information. View Source
- [2] Shakya, T., & Wright, G. D. (2010). Mechanisms of aminoglycoside antibiotic resistance. In Antibiotic Resistance (pp. 119–140). Springer. View Source
